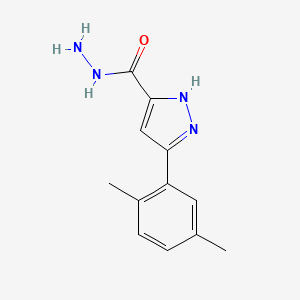

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

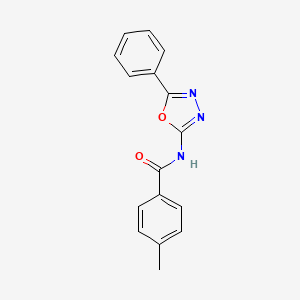

The compound “3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide” seems to be a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “2,5-dimethylphenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with methyl groups (CH3) attached to the 2nd and 5th carbon atoms .

Applications De Recherche Scientifique

Vibrational Spectroscopy and Molecular Dynamics

- A study conducted by Pillai et al. (2017) on a similar compound, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, utilized FT-IR and FT-Raman spectra. This research is relevant due to the industrial and biological importance of pyrazole derivatives, demonstrating the potential for molecular dynamics simulations and vibrational spectroscopy applications in this field (Pillai et al., 2017).

Synthesis and Structural Analysis

- Karrouchi et al. (2020) synthesized a new crystal of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. They focused on characterizing its molecular structures in both gas phase and aqueous solution, using spectroscopic methods and theoretical calculations. This research emphasizes the significance of understanding the structural dynamics of these compounds (Karrouchi et al., 2020).

Antimicrobial Activities

- Şahan et al. (2013) investigated the antimicrobial activities of N,N-disubstituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides. This study underscores the potential use of these compounds in developing new antimicrobial agents (Şahan et al., 2013).

Catalysis and Green Chemistry

- The work by Maurya and Haldar (2020) on dimeric copper(II) complexes using pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, highlights the application in catalysis and green chemistry. This study presents an eco-friendly and affordable catalytic system for alcohol oxidation (Maurya & Haldar, 2020).

Corrosion Inhibition

- Cherrak et al. (2020) examined the inhibitory effect of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide on mild steel corrosion, using various spectroscopic and electrochemical techniques. This indicates the potential application of these compounds in corrosion inhibition (Cherrak et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-3-4-8(2)9(5-7)10-6-11(16-15-10)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHQGRVYNBONOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2436454.png)

![3-Methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2436456.png)

![ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2436464.png)

![Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2436467.png)

![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)

![1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2436473.png)